molecular formula C9H13NO3. HCl B195469 Normetanephrine hydrochloride CAS No. 1011-74-1

Normetanephrine hydrochloride

Cat. No. B195469
CAS RN: 1011-74-1
M. Wt: 219.66 g/mol
InChI Key: VKFPRGQZWKTEON-UHFFFAOYSA-N
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Description

Normetanephrine, also known as normetadrenaline, is a metabolite of norepinephrine created by the action of catechol-O-methyl transferase on norepinephrine . It is excreted in the urine and found in certain tissues . It is a marker for catecholamine-secreting tumors such as pheochromocytoma .


Synthesis Analysis

Normetanephrine is a metabolite of norepinephrine, formed by the action of catechol-O-methyl transferase on norepinephrine . In a study, it was found that metanephrine and normetanephrine conjugates were converted to unconjugated metanephrine and normetanephrine by acid hydrolysis .


Molecular Structure Analysis

The molecular formula of Normetanephrine hydrochloride is C9H13NO3.HCl . The molecular weight is 219.67 g/mol .


Chemical Reactions Analysis

In a study, it was found that metanephrine and normetanephrine conjugates were converted to unconjugated metanephrine and normetanephrine by acid hydrolysis . The reactions of palladium (II) chloride with catecholamines (hydrochlorides of 3-methoxytyramine, normetanephrine, norepinephrine, and dopamine) and pyridine-2-carbaldehyde have afforded four new palladium complexes of different types .


Physical And Chemical Properties Analysis

Normetanephrine hydrochloride is a pale yellow to tan solid . It is soluble in water (90 mg/mL) and DMSO (20 mg/mL) . It should be stored at -20°C, protected from light, in a dry and sealed condition .

Scientific Research Applications

Diagnosis of Pheochromocytoma and Paraganglioma (PPGL)

Laboratory Diagnosis of PPGL

Analytical Techniques

Clinical Decision-Making

Limitations and Recommendations

Mechanism of Action

Target of Action

Normetanephrine, also known as DL-Normetanephrine hydrochloride, is a metabolite of norepinephrine . It is produced by the action of the enzyme catechol-O-methyl transferase (COMT) on norepinephrine . The primary targets of Normetanephrine are the receptors that norepinephrine would typically bind to. These include adrenergic receptors, which play a crucial role in the body’s fight-or-flight response .

Mode of Action

Normetanephrine interacts with its targets by binding to the adrenergic receptors, similar to norepinephrine . It is considered a more potent agonist . This interaction results in a series of changes within the cell, leading to various physiological responses.

Biochemical Pathways

Normetanephrine is part of the catecholamine metabolic pathway . It is formed from norepinephrine through a reaction mediated by the enzyme COMT . While the majority of norepinephrine metabolism is catalyzed by the enzyme monoamine oxidase (MAO) predominantly in sympathetic neurons, a smaller amount of norepinephrine metabolism, and all of epinephrine metabolism, occurs through the action of COMT in extraneuronal tissues as well as in the adrenal medullary chromaffin cells .

Pharmacokinetics

It is known that it is excreted in the urine . The levels of Normetanephrine in the plasma and urine can be used as a diagnostic marker for certain conditions, such as pheochromocytomas and paragangliomas .

Result of Action

The molecular and cellular effects of Normetanephrine’s action are complex and depend on the specific physiological context. In some cases, it can induce contractions in isolated rabbit aortic strips in a concentration-dependent manner . It can also inhibit norepinephrine uptake in isolated rat heart . Elevated levels of Normetanephrine in the plasma can be indicative of certain types of tumors, such as pheochromocytomas and paragangliomas .

Action Environment

The action, efficacy, and stability of Normetanephrine can be influenced by various environmental factors. For instance, certain medications can interfere with its levels in the body . Furthermore, conditions that affect the body’s overall metabolic rate, such as stress or illness, could potentially impact the production and action of Normetanephrine.

Safety and Hazards

Normetanephrine hydrochloride can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, use only outdoors or in a well-ventilated area, and wear eye protection/face protection .

Future Directions

Normetanephrine hydrochloride has been used in the diagnosis and monitoring of patients with pheochromocytoma and related neurogenic tumors . There is ongoing research into the development of more precise, rapid, and specific methods for the quantification of free metanephrines in plasma . Further studies are also being conducted to synthesize palladium (II) complexes from catecholamines .

properties

IUPAC Name

4-(2-amino-1-hydroxyethyl)-2-methoxyphenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3.ClH/c1-13-9-4-6(8(12)5-10)2-3-7(9)11;/h2-4,8,11-12H,5,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKFPRGQZWKTEON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(CN)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40905944
Record name 4-(2-Amino-1-hydroxyethyl)-2-methoxyphenol--hydrogen chloride (1/1)
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Molecular Weight

219.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Normetanephrine hydrochloride

CAS RN

1011-74-1, 13015-71-9
Record name (±)-Normetanephrine hydrochloride
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Record name Normetanephrine hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Normetanephrine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013015719
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-Amino-1-hydroxyethyl)-2-methoxyphenol--hydrogen chloride (1/1)
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Record name (±)-α-(aminomethyl)-4-hydroxy-3-methoxybenzyl alcohol hydrochloride
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Record name NORMETANEPHRINE HYDROCHLORIDE, (±)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of Normetanephrine hydrochloride in studying adrenergic presynaptic receptors?

A: Normetanephrine hydrochloride is used as a tool to investigate the function of adrenergic presynaptic receptors, specifically alpha-adrenoceptors, in modulating neurotransmitter release. [] This compound acts as an inhibitor of extraneuronal uptake processes, helping researchers isolate the effects of agonists and antagonists on neuronal uptake and the dynamics of neurotransmitter release. []

Q2: What is the molecular formula and weight of Normetanephrine hydrochloride?

A: The molecular formula of Normetanephrine hydrochloride is C9H14NO3+.Cl-. [] While the exact molecular weight isn't stated in the provided abstract, it can be calculated from the formula to be approximately 219.68 g/mol.

Q3: Is there structural information available for Normetanephrine hydrochloride?

A: Yes, research has been conducted to determine the structure of DL-Normetanephrine hydrochloride. [] The specific details of the structure, including bond lengths and angles, are not outlined in the provided abstract but are likely described within the full paper.

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